molecular formula C6H8FNS B1442945 2-Thiophenemethanamine, 5-fluoro-alpha-methyl- CAS No. 870849-74-4

2-Thiophenemethanamine, 5-fluoro-alpha-methyl-

Cat. No.: B1442945
CAS No.: 870849-74-4
M. Wt: 145.2 g/mol
InChI Key: SXFARHBHCSSUBN-UHFFFAOYSA-N
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Description

2-Thiophenemethanamine, 5-fluoro-alpha-methyl- is a chemical compound that belongs to the class of phenethylaminesThis compound has gained significant attention in the scientific community due to its potential therapeutic and toxic effects.

Scientific Research Applications

2-Thiophenemethanamine, 5-fluoro-alpha-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenemethanamine, 5-fluoro-alpha-methyl- involves several steps. One common method includes the reaction of 2-thiophenemethanamine with a fluorinating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at a temperature range of 0-5°C to ensure the selective introduction of the fluorine atom.

Industrial Production Methods

Industrial production of 2-Thiophenemethanamine, 5-fluoro-alpha-methyl- often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and catalysts, maintaining optimal temperature and pressure conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenemethanamine, 5-fluoro-alpha-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-Thiophenemethanamine, 5-fluoro-alpha-methyl- involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiophenemethanamine
  • 5-Fluoro-2-aminoindane
  • 2-Aminomethylthiophene
  • 2-Thenylamine
  • 2-Thienylmethylamine

Uniqueness

2-Thiophenemethanamine, 5-fluoro-alpha-methyl- stands out due to its unique fluorine substitution, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability and alters its interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(5-fluorothiophen-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFARHBHCSSUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triphenylphosphine (873 mg) was added to a solution of 2-(1-azidoethyl)-5-fluorothiophene (518 mg) in THF (10 mL), and the reaction solution was stirred at room temperature for 1 hour. Water (2 mL) was added to the reaction mixture, and the mixture was heated to reflux for 3 hours. After allowing the reaction mixture to be cooled, a 5 N aqueous solution of hydrochloric acid and ethyl acetate were added thereto to separate the aqueous layer. A 5 N aqueous solution of sodium hydroxide was added to the aqueous layer to make the layer basic, and the aqueous layer was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain 324 mg of the title compound. The physical properties of the compound are as follows.
Quantity
873 mg
Type
reactant
Reaction Step One
Name
2-(1-azidoethyl)-5-fluorothiophene
Quantity
518 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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